molecular formula C4H5Cl3 B13015699 2-Chloromethyl-3,3-dichloropropene CAS No. 60845-51-4

2-Chloromethyl-3,3-dichloropropene

Cat. No.: B13015699
CAS No.: 60845-51-4
M. Wt: 159.44 g/mol
InChI Key: BKSGSFFPKXGKBD-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,3-dichloropropene is an organochlorine compound with the molecular formula C4H5Cl3. It is a colorless to yellow liquid with a chloroform-like odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloromethyl-3,3-dichloropropene can be synthesized from 1,2,3-trichloropropane. The process involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride .

Industrial Production Methods

In industrial settings, the preparation of this compound is often conducted using a continuous automatic preparation method. This involves the continuous addition of 1,2,3-trichloropropane, a catalyst (such as triethylbenzylammonium chloride), and liquid caustic soda into a reaction mixer. The reaction is controlled to ensure high yield and product quality while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-3,3-dichloropropene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form less chlorinated compounds

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium thiocyanate, which can replace chlorine atoms to form thiocyanate derivatives.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like zinc or sodium borohydride can be employed

Major Products Formed

Scientific Research Applications

2-Chloromethyl-3,3-dichloropropene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3,3-dichloropropene involves its interaction with nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloromethyl-3,3-dichloropropene is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

60845-51-4

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

3,3-dichloro-2-(chloromethyl)prop-1-ene

InChI

InChI=1S/C4H5Cl3/c1-3(2-5)4(6)7/h4H,1-2H2

InChI Key

BKSGSFFPKXGKBD-UHFFFAOYSA-N

Canonical SMILES

C=C(CCl)C(Cl)Cl

Origin of Product

United States

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